![molecular formula C9H9NO4 B1611096 4,5-Dimethyl-2-nitrobenzoic acid CAS No. 4315-14-4](/img/structure/B1611096.png)
4,5-Dimethyl-2-nitrobenzoic acid
Overview
Description
4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound . It has a linear formula of O2NC6H2(OCH3)2CO2H, a CAS Number of 4998-07-6, and a molecular weight of 227.17 .
Synthesis Analysis
While specific synthesis methods for 4,5-Dimethyl-2-nitrobenzoic acid were not found, 4,5-Dimethoxy-2-nitrobenzoic acid has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxy-2-nitrobenzoic acid is C9H9NO6 . The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
4,5-Dimethoxy-2-nitrobenzoic acid is insoluble in water but soluble in DMSO and methanol . It has a melting point of 195-197 °C (lit.) .Scientific Research Applications
Role in Crystallization Processes
4-nitrobenzoic acid polymorphs, related to 4,5-Dimethyl-2-nitrobenzoic acid, play a crucial role in the crystallization process of organic acid–base multicomponent systems. The investigation into the role of these polymorphs has highlighted time-dependent changes associated with solid-state transformations, indicating their significance in the crystallization and solid-state behavior of compounds (Croitor et al., 2019).
Analytical and Chromogenic Applications
Solid-State and Luminescence Studies
Studies have been conducted on acid–base multicomponent systems based on compounds related to 4,5-Dimethyl-2-nitrobenzoic acid. These studies involve a comparative investigation of crystal structures, thermal stability, and photoluminescent properties, offering insights into the behavior of these compounds under various conditions and their potential applications in materials science (Croitor et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
The nitro group is electron-withdrawing, which means it can stabilize negative charges in its vicinity. This property can influence the compound’s interactions with other molecules and its solubility in different solvents . The carboxyl group can lose a proton (H+) to become a carboxylate anion (-COO-), which is resonance-stabilized. This deprotonation reaction is influenced by the pH of the environment .
The exact targets, mode of action, and biochemical pathways affected by 4,5-Dimethyl-2-nitrobenzoic acid would depend on the specific context in which the compound is used. For example, in a biological context, these aspects would depend on the particular biological system (e.g., type of cells or organisms) and the conditions under which the compound is applied .
The pharmacokinetics of 4,5-Dimethyl-2-nitrobenzoic acid, including its absorption, distribution, metabolism, and excretion (ADME properties), would also depend on various factors. These include the route of administration, the dose, and the individual characteristics of the organism (e.g., age, sex, health status) .
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, presence of other chemicals, and light exposure can affect the compound’s properties and behavior .
properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYTCSDJADEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475668 | |
Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4315-14-4 | |
Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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